molecular formula C9H10BrClO B13563777 2-(2-Bromo-4-chlorophenyl)propan-2-ol

2-(2-Bromo-4-chlorophenyl)propan-2-ol

Cat. No.: B13563777
M. Wt: 249.53 g/mol
InChI Key: UZDDTSLFYUAWJC-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-chlorophenyl)propan-2-ol is an organic compound with the molecular formula C9H10BrClO It is a halogenated phenylpropanol derivative, characterized by the presence of both bromine and chlorine atoms on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-chlorophenyl)propan-2-ol typically involves the halogenation of a phenylpropanol precursor. One common method is the bromination of 2-(4-chlorophenyl)propan-2-ol using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-chlorophenyl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the halogen atoms or convert the hydroxyl group to a hydrogen atom.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 2-(2-Bromo-4-chlorophenyl)propan-2-one.

    Reduction: Formation of 2-(2-Bromo-4-chlorophenyl)propane.

    Substitution: Formation of derivatives with substituted functional groups such as 2-(2-Methoxy-4-chlorophenyl)propan-2-ol.

Scientific Research Applications

2-(2-Bromo-4-chlorophenyl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-chlorophenyl)propan-2-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of halogen atoms can enhance its binding affinity and specificity for certain molecular targets, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromo-2-chlorophenyl)propan-2-ol
  • 2-(2-Bromo-4-methoxyphenyl)propan-2-ol
  • 2-(2-Bromo-4-fluorophenyl)propan-2-ol

Uniqueness

2-(2-Bromo-4-chlorophenyl)propan-2-ol is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these halogens can also affect its physical properties, such as solubility and stability, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H10BrClO

Molecular Weight

249.53 g/mol

IUPAC Name

2-(2-bromo-4-chlorophenyl)propan-2-ol

InChI

InChI=1S/C9H10BrClO/c1-9(2,12)7-4-3-6(11)5-8(7)10/h3-5,12H,1-2H3

InChI Key

UZDDTSLFYUAWJC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=C(C=C1)Cl)Br)O

Origin of Product

United States

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